Cas no 404900-23-8 (N-4-(1,3-benzoxazol-2-yl)phenylpropanamide)

N-4-(1,3-benzoxazol-2-yl)phenylpropanamide is a synthetic organic compound featuring a benzoxazole core linked to a phenylpropanamide moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and materials science research. The benzoxazole group enhances stability and electron-delocalization, while the propanamide side chain offers functional versatility for further derivatization. Its well-defined molecular architecture allows for precise interactions in biological systems or polymer matrices, depending on the application. The compound exhibits potential as an intermediate in drug development, particularly for targeting neurological or inflammatory pathways, due to its balanced lipophilicity and hydrogen-bonding capacity. Its crystalline nature facilitates purification and characterization, ensuring reproducibility in research settings.
N-4-(1,3-benzoxazol-2-yl)phenylpropanamide structure
404900-23-8 structure
商品名:N-4-(1,3-benzoxazol-2-yl)phenylpropanamide
CAS番号:404900-23-8
MF:C16H14N2O2
メガワット:266.294563770294
CID:6135758
PubChem ID:728383

N-4-(1,3-benzoxazol-2-yl)phenylpropanamide 化学的及び物理的性質

名前と識別子

    • N-4-(1,3-benzoxazol-2-yl)phenylpropanamide
    • Propanamide, N-[4-(2-benzoxazolyl)phenyl]-
    • CBMicro_000791
    • BIM-0000852.P001
    • HMS1651L04
    • N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide
    • AB01283104-01
    • 404900-23-8
    • N-(4-(benzo[d]oxazol-2-yl)phenyl)propionamide
    • NCGC00285775-01
    • F0817-0167
    • SR-01000219197
    • CB02058
    • SMSF0007317
    • AKOS005382118
    • Oprea1_648803
    • SR-01000219197-1
    • インチ: 1S/C16H14N2O2/c1-2-15(19)17-12-9-7-11(8-10-12)16-18-13-5-3-4-6-14(13)20-16/h3-10H,2H2,1H3,(H,17,19)
    • InChIKey: NBMQTUHGVDIJQM-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C2=NC3=CC=CC=C3O2)C=C1)(=O)CC

計算された属性

  • せいみつぶんしりょう: 266.105527694g/mol
  • どういたいしつりょう: 266.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 339
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

  • 密度みつど: 1.241±0.06 g/cm3(Predicted)
  • ふってん: 457.5±28.0 °C(Predicted)
  • 酸性度係数(pKa): 14.62±0.70(Predicted)

N-4-(1,3-benzoxazol-2-yl)phenylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0817-0167-25mg
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide
404900-23-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0817-0167-75mg
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide
404900-23-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0817-0167-5mg
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide
404900-23-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0817-0167-10mg
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide
404900-23-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0817-0167-100mg
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide
404900-23-8 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0817-0167-50mg
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide
404900-23-8 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0817-0167-2μmol
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide
404900-23-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0817-0167-4mg
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide
404900-23-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0817-0167-3mg
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide
404900-23-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0817-0167-15mg
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide
404900-23-8 90%+
15mg
$89.0 2023-05-17

N-4-(1,3-benzoxazol-2-yl)phenylpropanamide 関連文献

N-4-(1,3-benzoxazol-2-yl)phenylpropanamideに関する追加情報

Introduction to N-4-(1,3-benzoxazol-2-yl)phenylpropanamide (CAS No. 404900-23-8)

N-4-(1,3-benzoxazol-2-yl)phenylpropanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 404900-23-8, belongs to a class of molecules that incorporate a benzoxazole moiety, which is well-known for its presence in various bioactive natural products and pharmaceutical agents. The benzoxazole ring system is particularly valued for its ability to interact with biological targets, making it a cornerstone in the design of drugs targeting neurological disorders, inflammatory conditions, and other diseases.

The molecular structure of N-4-(1,3-benzoxazol-2-yl)phenylpropanamide consists of a benzoxazole ring fused with a phenyl group, which is further connected to a propanamide moiety. This specific arrangement of functional groups suggests potential for diverse interactions with biological receptors and enzymes. The benzoxazole ring contributes to the compound's aromaticity and electron-rich nature, while the phenyl group provides additional hydrophobic interactions. The propanamide side chain introduces a polar region that can engage in hydrogen bonding, enhancing the compound's solubility and bioavailability.

In recent years, there has been a surge in research focused on developing novel derivatives of benzoxazole-based compounds due to their demonstrated efficacy in preclinical studies. The structural motif of N-4-(1,3-benzoxazol-2-yl)phenylpropanamide has been explored for its potential applications in treating various therapeutic areas. For instance, studies have indicated that benzoxazole derivatives can modulate neurotransmitter systems, making them promising candidates for the development of drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.

One of the most compelling aspects of N-4-(1,3-benzoxazol-2-yl)phenylpropanamide is its potential to serve as a scaffold for drug discovery. Researchers have leveraged computational methods and high-throughput screening techniques to identify analogs of this compound that exhibit enhanced biological activity. These efforts have led to the discovery of several lead compounds that are currently undergoing further optimization for clinical use. The benzoxazole ring's ability to act as a pharmacophore is particularly noteworthy, as it allows for fine-tuning of electronic properties and steric interactions to improve binding affinity and selectivity.

The synthesis of N-4-(1,3-benzoxazol-2-yl)phenylpropanamide involves multi-step organic reactions that require careful control over reaction conditions to ensure high yield and purity. Key steps in the synthesis include the formation of the benzoxazole ring through cyclization reactions, followed by functionalization at the 2-position with an amide group. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to construct the carbon-carbon bonds efficiently. These synthetic strategies highlight the compound's complexity and the expertise required to produce it on an industrial scale.

From a pharmacological perspective, N-4-(1,3-benzoxazol-2-yl)phenylpropanamide has shown promise in several preclinical models. Studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting potential therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary data indicate that this compound may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related disorders such as aging-related diseases.

The future direction of research on N-4-(1,3-benzoxazol-2-yl)phenylpropanamide is likely to focus on understanding its mechanism of action at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being used to elucidate how this compound interacts with target proteins. Such structural insights are crucial for designing next-generation derivatives with improved pharmacokinetic profiles and reduced side effects.

Moreover, the development of novel synthetic routes to produce N-4-(1,3-benzoxazol-2-yl)phenylpropanamide more efficiently is an ongoing area of interest. Green chemistry principles are being integrated into synthetic protocols to minimize waste and reduce environmental impact. These efforts align with global initiatives aimed at sustainable pharmaceutical production, ensuring that future drugs are not only effective but also environmentally responsible.

In conclusion, N-4-(1,3-benzoxazol-2-yl)phenylpropanamide (CAS No. 404900-23-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The integration of cutting-edge synthetic methods with rigorous pharmacological evaluation has positioned this compound as a valuable tool for drug discovery. As research continues to uncover new therapeutic applications for benzoxazole derivatives like this one, it is likely that N-4-(1,3-benzoxazol-2-y]phenylpropanamide will play an increasingly important role in addressing some of today's most pressing medical challenges.

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